An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 3,5-bis(prop-1-ynyl)pyridine
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 3,5-bis(prop-1-ynyl)pyridine
Abstract
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3,5-bis(prop-1-ynyl)pyridine. In the absence of direct experimental spectra in publicly available literature, this document leverages fundamental NMR principles, including electronegativity, aromaticity, and magnetic anisotropy, along with comparative data from analogous substituted pyridines and terminal alkynes, to construct a comprehensive theoretical framework for the spectral assignment of this molecule. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and electronic properties of novel heterocyclic compounds. Detailed experimental protocols for NMR data acquisition and diagrams illustrating key magnetic effects are also provided to offer a complete and self-validating reference.
Introduction: The Significance of Alkynylpyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its electronic properties and ability to participate in hydrogen bonding. The introduction of alkynyl substituents, as in 3,5-bis(prop-1-ynyl)pyridine, dramatically influences the molecule's steric and electronic profile. These rigid, linear moieties can extend the aromatic system, alter the electron density distribution within the pyridine ring, and provide synthetic handles for further functionalization through reactions like "click" chemistry. Accurate characterization of such molecules is paramount, and NMR spectroscopy stands as the most powerful tool for elucidating their precise chemical structure in solution. This guide will provide a thorough, theoretically grounded interpretation of the ¹H and ¹³C NMR spectra of 3,5-bis(prop-1-ynyl)pyridine.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for 3,5-bis(prop-1-ynyl)pyridine. These predictions are derived from the analysis of substituent effects, data from analogous compounds, and established NMR theory.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2, H-6 | ~8.4 - 8.6 | Doublet (or narrow triplet) | ~2.0 - 2.5 | Deshielded due to proximity to the electronegative nitrogen atom and the anisotropic effect of the pyridine ring. |
| H-4 | ~7.7 - 7.9 | Triplet (or narrow multiplet) | ~2.0 - 2.5 | Shielded relative to H-2/H-6, but deshielded compared to benzene due to the overall electron-withdrawing nature of the pyridine ring. |
| -CH₃ | ~2.0 - 2.2 | Singlet | N/A | Located in the shielding cone of the adjacent alkyne's magnetic anisotropy. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2, C-6 | ~150 - 153 | Deshielded due to the strong inductive effect of the adjacent nitrogen atom. |
| C-3, C-5 | ~120 - 123 | Shielded relative to C-4 due to the substitution pattern, but influenced by the attached alkyne. |
| C-4 | ~136 - 139 | Less affected by the nitrogen's inductive effect compared to C-2/C-6. |
| C≡C-CH₃ | ~85 - 90 | Typical range for the substituted carbon of a terminal alkyne. |
| C≡C-CH₃ | ~75 - 80 | Typical range for the terminal carbon of a propynyl group. |
| -CH₃ | ~4 - 6 | Highly shielded due to its sp³ hybridization and distance from the aromatic ring. |
Structural Visualization and Atom Numbering
To facilitate the discussion of NMR assignments, the structure of 3,5-bis(prop-1-ynyl)pyridine with the IUPAC numbering scheme is presented below.
Caption: Molecular structure of 3,5-bis(prop-1-ynyl)pyridine.
In-Depth Analysis of Predicted Chemical Shifts
¹H NMR Spectrum
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Aromatic Protons (H-2, H-6, and H-4): The chemical shifts of protons on a pyridine ring are influenced by the electronegativity of the nitrogen atom and the ring current effect. The nitrogen atom withdraws electron density inductively, deshielding the adjacent α-protons (H-2 and H-6) significantly. This effect is less pronounced at the γ-position (H-4) and even less so at the β-positions (H-3 and H-5, which are substituted in this case). Consequently, the signals for H-2 and H-6 are expected to appear furthest downfield. The signal for H-4 will be upfield relative to H-2/H-6. The propynyl substituents are weakly electron-withdrawing, which will slightly deshield all ring protons compared to unsubstituted pyridine.
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Methyl Protons (-CH₃): A key feature in the ¹H NMR spectrum of alkynes is the magnetic anisotropy associated with the carbon-carbon triple bond. When the long axis of the alkyne is parallel to the applied magnetic field (B₀), the circulation of π-electrons induces a local magnetic field that opposes B₀ in the region of the alkyne axis. This creates a shielding cone along the axis.[1][2] Protons located within this cone experience a weaker effective magnetic field and thus resonate at a higher field (lower ppm value). The methyl protons of the propynyl groups lie directly in this shielding cone, leading to their predicted upfield shift compared to what would be expected based on the electronegativity of an sp-hybridized carbon alone.[3]
Caption: Anisotropic effect of the alkyne triple bond.
¹³C NMR Spectrum
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Pyridine Carbons (C-2, C-6, C-3, C-5, and C-4): The ¹³C chemical shifts of the pyridine ring are highly dependent on the position relative to the nitrogen atom. The carbons directly bonded to the nitrogen (C-2 and C-6) are significantly deshielded and appear at the lowest field, typically around 150 ppm in unsubstituted pyridine.[4][5] The C-4 carbon is found at an intermediate chemical shift (around 136 ppm), while the C-3 and C-5 carbons are the most shielded (around 124 ppm).[4][5] The introduction of the propynyl groups at the 3 and 5 positions will cause a downfield shift for these carbons (ipso effect) and will also influence the chemical shifts of the other ring carbons to a lesser extent.
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Alkynyl Carbons (C≡C): The sp-hybridized carbons of the alkyne groups typically resonate in the region of 65-90 ppm.[6][7] The carbon attached to the pyridine ring (C-3 and C-5) will be slightly deshielded compared to the terminal alkynyl carbon due to the proximity of the aromatic system.
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Methyl Carbon (-CH₃): The sp³-hybridized methyl carbon is expected to be highly shielded, appearing at a high field (low ppm value) in the spectrum.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for 3,5-bis(prop-1-ynyl)pyridine. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
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Compound Purity: Ensure the sample of 3,5-bis(prop-1-ynyl)pyridine is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by column chromatography or recrystallization.
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Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. For compounds with different solubility profiles, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used. The choice of solvent can slightly alter chemical shifts.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
NMR Spectrometer Setup and Data Acquisition
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
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Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
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¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., 'zg30').
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Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
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Apply a line broadening factor (e.g., 0.3 Hz) during processing to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
-
¹³C NMR Acquisition:
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Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
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Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
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Process the data with a line broadening of 1-2 Hz.
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2D NMR Experiments (Optional but Recommended):
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COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling relationships, particularly between the aromatic protons.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, confirming assignments.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and confirming the connectivity of the propynyl groups to the pyridine ring.
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Caption: Workflow for NMR data acquisition and analysis.
Conclusion
References
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Agarwal, A., & McGlinchey, M. J. (1978). Local anisotropic contributions to 1H nuclear magnetic resonance shifts in alkynes. Canadian Journal of Chemistry, 56(7), 959-964. Available at: [Link]
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Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Available at: [Link]
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Organic Chemistry at CU Boulder. (n.d.). Chemical Shifts: Proton. Available at: [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
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Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]
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Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Available at: [Link]
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